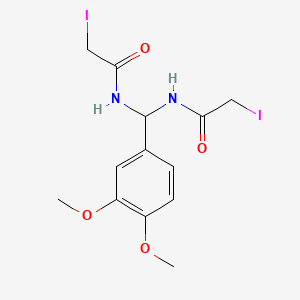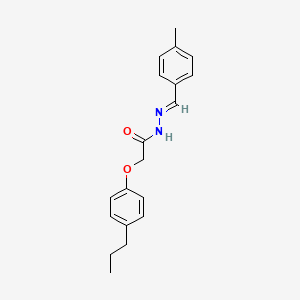
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a unique structure combining a pyrazole ring with a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, 3,5-dimethyl-1H-pyrazole can be reacted with heptyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate can then be further reacted with a purine derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Applications De Recherche Scientifique
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzyme function . Additionally, the compound’s hydrophobic heptyl chain allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
- **2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester
- **Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Comparison: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a pyrazole ring with a purine base, which is not commonly found in similar compounds. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H26N6O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
8-(3,5-dimethylpyrazol-1-yl)-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H26N6O2/c1-5-6-7-8-9-10-23-14-15(22(4)18(26)20-16(14)25)19-17(23)24-13(3)11-12(2)21-24/h11H,5-10H2,1-4H3,(H,20,25,26) |
Clé InChI |
BRTIWFVRZVSFRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11987967.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
![(2E)-2-(1-methyl-2-benzo[e][1,3]benzothiazolylidene)-1-phenylethanone](/img/structure/B11987978.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)

![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)


![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)

